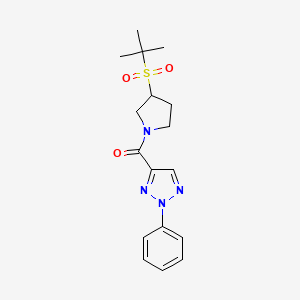

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound "(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazolo-4-yl)methanone" is a synthetic small molecule featuring a pyrrolidine core substituted with a tert-butylsulfonyl group at the 3-position and a phenyl-substituted 1,2,3-triazole moiety linked via a methanone bridge. Its synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine precursors and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as described for analogous compounds in .

The phenyl-triazole moiety is a common pharmacophore in medicinal chemistry due to its stability and ability to participate in π-π stacking interactions. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-17(2,3)25(23,24)14-9-10-20(12-14)16(22)15-11-18-21(19-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBXIMHFZNLGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multiple steps:

Formation of the Triazole Ring: : Typically, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the 1,2,3-triazole ring. This reaction is carried out under mild conditions, often in the presence of a base such as sodium ascorbate, to stabilize the Cu(I) catalyst.

Introduction of the Pyrrolidinyl Moiety: : The pyrrolidinyl ring is introduced via nucleophilic substitution reactions. A suitable pyrrolidine derivative is reacted with an appropriate electrophile to generate the desired structure.

Attachment of the tert-Butylsulfonyl Group:

Industrial Production Methods: : In an industrial setting, these reactions can be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. Automation and the use of high-throughput reactors can significantly enhance the efficiency of these synthetic processes.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butylsulfonyl group, to yield sulfonic acid derivatives.

Reduction: : Reduction reactions may target the triazole ring or the carbonyl group, leading to various reduced forms with altered properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: : Various bases (e.g., NaH, K2CO3) and nucleophiles/electrophiles are used depending on the desired substitution.

Major Products: : The primary products depend on the reaction conditions and the reagents used, resulting in derivatives with potential modifications on the sulfonyl, triazole, or pyrrolidinyl groups.

Scientific Research Applications

Chemistry: : This compound is utilized as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through its multiple functional groups.

Biology and Medicine:

Industry: : Industrially, it can be used in the synthesis of specialized polymers and materials due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or by binding to receptor sites, modulating biological pathways. Its sulfonyl group is critical in these interactions due to its electrophilic nature, making it a key site for binding with nucleophilic targets in biological systems.

Similar Compounds

(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone: : Lacks the phenyl substitution, potentially altering its reactivity and biological activity.

(3-(tert-Butylsulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: : Contains a piperidine ring instead of pyrrolidine, affecting its steric and electronic properties.

Uniqueness: : The combination of the tert-butylsulfonyl group with the pyrrolidinyl and phenyl-substituted triazole rings in (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone provides a unique structural framework that offers distinct reactivity and interaction potential compared to its analogues. This makes it particularly valuable for the development of new chemical entities with tailored properties.

Voila! This should provide a thorough understanding of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Anything else piquing your curiosity?

Biological Activity

The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a triazole moiety, and a tert-butylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular formula of the compound is . Its structure can be dissected into three significant components:

- Pyrrolidine Ring : Provides a basic nitrogen-containing cyclic structure.

- Triazole Moiety : Known for its biological activity, particularly in anticancer applications.

- Tert-butylsulfonyl Group : Enhances the electrophilic nature of the compound, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group is particularly important as it can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their function. This mechanism is crucial in therapeutic contexts where modulation of enzyme activity is desired.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies have highlighted their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of critical enzymes necessary for microbial survival.

Case Studies

- Anticancer Screening : A study evaluating a series of triazole derivatives found that compounds similar to (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibited promising anticancer activity through enzyme inhibition pathways .

- Antimicrobial Evaluation : Another investigation into triazole-based compounds revealed broad-spectrum antimicrobial activity, suggesting that the presence of the triazole moiety is beneficial for targeting bacterial and fungal infections .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- Solubility : The tert-butylsulfonyl group in the target compound likely reduces polarity compared to carboxybenzyl derivatives (3a, 3b), enhancing lipid solubility. Trifluoroacetate salts (18a, 18b) exhibit higher aqueous solubility due to ionic character .

- Stability : Sulfonyl groups are hydrolytically stable under physiological conditions, whereas ester groups (e.g., t-Boc in 3a/3b) require deprotection under acidic conditions .

- Spectral Data: 1H NMR: The tert-butylsulfonyl group in the target compound would show a singlet at ~1.3 ppm (9H, t-Bu), distinct from the multiplet signals of halogenated aryl protons in 3a/3b (6.5–8.0 ppm) . 13C NMR: The sulfonyl carbon resonates at ~55 ppm, whereas carbonyl carbons in methanone bridges appear at ~170 ppm .

Bioactivity Considerations

While focuses on synthesis, analogs with halogenated aryl groups (3a, 3b) may exhibit enhanced bioactivity due to electron-withdrawing effects, which improve binding to hydrophobic enzyme pockets. The target compound’s phenyl-triazole moiety could serve as a kinase inhibitor scaffold, similar to drugs like crizotinib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.